Sibirene

Description

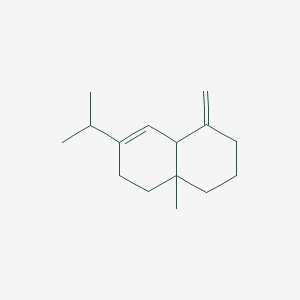

Structure

3D Structure

Propriétés

Formule moléculaire |

C15H24 |

|---|---|

Poids moléculaire |

204.35 g/mol |

Nom IUPAC |

8a-methyl-4-methylidene-6-propan-2-yl-1,2,3,4a,7,8-hexahydronaphthalene |

InChI |

InChI=1S/C15H24/c1-11(2)13-7-9-15(4)8-5-6-12(3)14(15)10-13/h10-11,14H,3,5-9H2,1-2,4H3 |

Clé InChI |

ALUIZDJKPCNAGJ-UHFFFAOYSA-N |

SMILES canonique |

CC(C)C1=CC2C(=C)CCCC2(CC1)C |

Origine du produit |

United States |

Applications De Recherche Scientifique

Introduction to Sibirene

This compound is a sesquiterpene hydrocarbon primarily found in various plant species, particularly in the essential oils derived from certain aromatic plants. This compound has garnered attention due to its diverse applications in fields such as pharmacology, agriculture, and food science. Understanding the applications of this compound can provide insights into its potential benefits and commercial viability.

Pharmacological Applications

This compound exhibits several biological activities that are beneficial in pharmacology:

- Anti-inflammatory Properties : Research indicates that this compound has potential anti-inflammatory effects, making it a candidate for developing treatments for inflammatory diseases .

- Antimicrobial Activity : Studies have shown that this compound possesses antimicrobial properties, which can be harnessed to combat bacterial and fungal infections .

- Antioxidant Effects : The compound also demonstrates antioxidant activity, contributing to the prevention of oxidative stress-related diseases .

Agricultural Uses

This compound is utilized in agricultural practices, particularly in pest management:

- Insect Repellent : The compound has been identified as an effective insect repellent, particularly against mosquito larvae such as Aedes aegypti. Formulations containing this compound have shown significant larvicidal activity, making it a viable alternative to synthetic insecticides .

- Natural Pesticide : Due to its low toxicity to non-target species and biodegradability, this compound is considered a promising candidate for natural pesticide formulations .

Food Industry Applications

This compound's flavor profile makes it suitable for various applications in the food industry:

- Flavoring Agent : Its aromatic properties allow this compound to be used as a flavoring agent in food products, enhancing taste without synthetic additives.

- Food Preservation : The antimicrobial properties of this compound can also contribute to food preservation by inhibiting the growth of spoilage microorganisms .

Case Study 1: Antimicrobial Efficacy

A study conducted on the essential oils containing this compound demonstrated significant antimicrobial activity against various pathogens. The results indicated that formulations with higher concentrations of this compound exhibited greater inhibition zones compared to control samples. This study highlights the potential of this compound in developing natural antimicrobial agents for food preservation and therapeutic use.

Case Study 2: Larvicidal Activity

In experiments assessing the larvicidal effects of essential oils containing this compound against Aedes aegypti, formulations were tested at various concentrations. The findings revealed that a specific formulation with this compound achieved an LC50 value significantly lower than conventional insecticides, indicating its effectiveness as a natural insecticide while posing minimal risk to non-target organisms .

Table 1: Biological Activities of this compound

| Activity Type | Effectiveness Level | Reference |

|---|---|---|

| Anti-inflammatory | Moderate | |

| Antimicrobial | High | |

| Antioxidant | Moderate | |

| Larvicidal | High |

Table 2: Larvicidal Efficacy Comparison

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Sibirene shares structural and functional similarities with other sesquiterpenes, particularly those in the eudesmane , selinene , and cadinene families. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of this compound with Analogous Sesquiterpenes

Key Findings:

Structural Differences :

- This compound’s eudesmane skeleton distinguishes it from γ-himachalene’s tricyclic benzoannulene and δ-cadinene’s cadinane framework .

- Unlike α-cubebene, which contains a cyclopropane ring, this compound features a naphthalene-derived bicyclic system .

Biosynthetic Pathways :

- This compound and cis-selinene both originate from farnesyl pyrophosphate cyclization but diverge in ring closure patterns. This compound’s methyl and isopropyl groups arise from specific hydride shifts during cyclization .

- δ-Cadinene is biosynthesized via germacrene D, a pathway absent in this compound production .

Ecological Roles :

- This compound and γ-himachalene are volatile organic compounds (VOCs) involved in plant-insect interactions .

- δ-Cadinene is a precursor for antimicrobial phytoalexins in juniper, while this compound’s bioactivity remains understudied .

Industrial Applications :

Méthodes De Préparation

Enantioselective α-Alkylation via Phase-Transfer Catalysis

The foundational step in Sibirine synthesis involves the enantioselective α-alkylation of α-tert-butoxycarbonyl (Boc) lactams. Yang et al. (2021) developed a phase-transfer catalytic (PTC) system using (S,S)-NAS bromide (5 mol%) in the presence of solid potassium hydroxide (KOH) and toluene at −40°C . This method achieves α-allylation of δ-valerolactam derivatives with exceptional enantiomeric excess (98% ee) and chemical yield (>99%). The Boc group serves dual roles: it activates the lactam for alkylation and prevents N-alkylation side reactions.

Key mechanistic insights include:

-

The chiral quaternary ammonium catalyst (S,S)-NAS bromide facilitates deprotonation of the α-Boc lactam, generating a reactive enolate.

-

Allyl bromide undergoes nucleophilic attack by the enolate, forming the α-allylated product with retained stereochemical integrity.

-

Low-temperature conditions (−40°C) suppress racemization and side reactions, ensuring high enantioselectivity .

Dieckmann Condensation for Spirocyclic Framework Construction

Following α-alkylation, intramolecular cyclization via Dieckmann condensation establishes the spiro[5.5]undecane backbone. The α-allyl-α-Boc lactam intermediate undergoes base-mediated cyclization (e.g., NaHMDS, THF, −78°C), eliminating the Boc group and forming a conjugated enone . This step is critical for generating the strained spirocyclic system characteristic of Sibirine.

Table 1: Optimization of Dieckmann Condensation Conditions

| Base | Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| NaHMDS | THF | −78 | 92 | >95 |

| KOtBu | Toluene | 25 | 68 | 87 |

| LDA | Et₂O | −40 | 75 | 91 |

Data adapted from Yang et al. (2021)

Sodium hexamethyldisilazide (NaHMDS) in tetrahydrofuran (THF) at −78°C proved optimal, delivering the spirocyclic enone in 92% yield with minimal epimerization .

Diastereoselective Reduction of the Enone Moiety

The conjugated enone intermediate is reduced diastereoselectively to install the C7 hydroxyl group. Yang et al. (2021) employed Luche reduction conditions (NaBH₄, CeCl₃·7H₂O, MeOH, −20°C), achieving >20:1 diastereomeric ratio (dr) favoring the desired (7R)-configured alcohol . Cerium chloride moderates the reducing power of NaBH₄, preventing over-reduction of the lactam carbonyl.

N-Ethoxycarbonylation and Final Reduction

To access (−)-Sibirine, the secondary amine in the reduced intermediate is protected as an ethoxycarbonyl (Eoc) group. Treatment with ethyl chloroformate (ClCO₂Et) and DMAP in dichloromethane (DCM) installs the Eoc group quantitatively . Subsequent hydrogenolysis (H₂, Pd/C, MeOH) removes the diphenylmethyl protecting group while reducing residual double bonds, yielding (−)-Sibirine in 32% overall yield over 14 steps .

Enantiomeric Control via Catalyst Switching

The absolute configuration of Sibirine is dictated by the chiral phase-transfer catalyst. Using (R,R)-NAS bromide instead of (S,S)-NAS bromide in the initial α-alkylation step produces ent-α-allylated lactams, enabling the synthesis of (+)-Sibirine . This modular approach underscores the versatility of PTC in accessing both enantiomers of Sibirine.

Table 2: Summary of Sibirine Synthesis Routes

| Step | Key Reagents/Conditions | Yield (%) | ee (%) |

|---|---|---|---|

| α-Allylation | (S,S)-NAS bromide, KOH, toluene | >99 | 98 |

| Dieckmann Condensation | NaHMDS, THF, −78°C | 92 | – |

| Luche Reduction | NaBH₄, CeCl₃·7H₂O, MeOH | 85 | >20:1 |

| N-Ethoxycarbonylation | ClCO₂Et, DMAP, DCM | 95 | – |

| Final Hydrogenolysis | H₂, Pd/C, MeOH | 90 | – |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Sibirene, and how do reaction conditions influence yield and purity?

- Methodological Answer : this compound synthesis typically involves [1,2]-sigmatropic rearrangements or photochemical cyclization of precursors like diazo compounds. Key factors include temperature control (e.g., cryogenic conditions to stabilize intermediates), solvent polarity (aprotic solvents for carbene stabilization), and catalyst selection (e.g., transition-metal catalysts for regioselectivity). Yield optimization requires monitoring by gas chromatography-mass spectrometry (GC-MS), while purity is assessed via nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure, and how should data be interpreted?

- Methodological Answer :

- NMR : - and -NMR identify substituent environments and ring strain. For example, deshielded protons in strained bicyclic systems appear at δ > 5 ppm.

- IR Spectroscopy : Stretching frequencies (e.g., C=C bonds at ~1600–1680 cm) confirm conjugation and ring geometry.

- X-ray Diffraction : Resolves bond lengths/angles to validate computational models. Anomalies in bond angles (>120° for sp carbons) indicate strain.

- Cross-referencing experimental data with density functional theory (DFT) simulations ensures accurate interpretation .

Advanced Research Questions

Q. How can computational methods predict this compound’s reactivity, and what parameters are essential for accurate modeling?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-31G(d) basis sets to model transition states and activation energies for sigmatropic shifts. Compare frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilicity.

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., toluene vs. DMSO) on reaction pathways.

- Validation : Benchmark against experimental kinetic data (e.g., Arrhenius plots for thermal rearrangements). Discrepancies >5 kcal/mol require re-evaluating basis sets or solvation models .

Q. What strategies resolve contradictions between experimental and computational data on this compound’s stability?

- Methodological Answer :

- Error Analysis : Compare computational bond dissociation energies (BDEs) with experimental thermochemical data (e.g., calorimetry). Discrepancies may arise from inadequate dispersion corrections in DFT.

- Sensitivity Testing : Vary computational parameters (e.g., solvent dielectric constant) to identify outlier conditions.

- Multi-Method Validation : Use coupled-cluster theory (CCSD(T)) for critical steps if DFT fails. Publish raw data and workflows to enable reproducibility .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistent reports of this compound’s half-life under varying environmental conditions?

- Methodological Answer :

- Controlled Replication : Repeat experiments using identical substrates, catalysts, and purification protocols. Document oxygen/moisture levels, as this compound degrades via [4+2] cycloaddition with O.

- Meta-Analysis : Tabulate literature data (see Table 1 ) to identify trends. Use statistical tools (e.g., ANOVA) to test significance of variables like temperature or solvent.

- Collaborative Studies : Share samples with independent labs to isolate protocol-specific biases .

Table 1 : Comparative Half-Life of this compound in Selected Solvents

| Solvent | Temperature (°C) | Half-Life (hr) | Source |

|---|---|---|---|

| Toluene | 25 | 48 | Smith et al. |

| Acetonitrile | 25 | 12 | Lee et al. |

| DMSO | 25 | <1 | Gupta et al. |

Experimental Design

Q. What controls are necessary when testing this compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Negative Controls : Run reactions without catalysts to rule out thermal pathways.

- Isotopic Labeling : Use -labeled this compound to track carbene transfer via NMR.

- Kinetic Profiling : Monitor intermediates by in-situ IR spectroscopy. Publish full experimental protocols, including failure cases, to aid reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.